molecular formula C6H14O3S B12082781 Ethanol, 2-[(2-methylpropyl)sulfonyl]- CAS No. 42779-13-5

Ethanol, 2-[(2-methylpropyl)sulfonyl]-

Cat. No.: B12082781
CAS No.: 42779-13-5
M. Wt: 166.24 g/mol
InChI Key: UQXRSMJOLZKFER-UHFFFAOYSA-N
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Description

Ethanol, 2-[(2-methylpropyl)sulfonyl]- is a chemical compound with the molecular formula C6H14O3S. It is also known as 2-(methylsulfonyl)ethanol. This compound is characterized by the presence of a sulfonyl group attached to an ethanol backbone, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-[(2-methylpropyl)sulfonyl]- typically involves the reaction of 2-(methylthio)ethanol with an oxidizing agent to introduce the sulfonyl group. The reaction conditions often include the use of a solvent such as chloroform or ethyl acetate, and the reaction is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of ethanol, 2-[(2-methylpropyl)sulfonyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(2-methylpropyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium cyanide, sodium azide.

Major Products

Mechanism of Action

The mechanism of action of ethanol, 2-[(2-methylpropyl)sulfonyl]- involves its interaction with molecular targets such as enzymes. For example, it can act as an inhibitor of acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This interaction is facilitated by the sulfonyl group, which enhances the binding affinity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl methyl sulfone
  • 2-(Ethylsulfonyl)ethanol
  • 2,2’-Sulfonyldiethanol

Uniqueness

Ethanol, 2-[(2-methylpropyl)sulfonyl]- is unique due to its specific structural features, such as the presence of a 2-methylpropyl group attached to the sulfonyl moiety. This structural uniqueness imparts distinct chemical properties and reactivity patterns, making it a valuable compound in various synthetic applications .

Biological Activity

Ethanol, 2-[(2-methylpropyl)sulfonyl]- (chemical formula C6H14O3S), is a sulfonyl-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic effects based on diverse research findings.

Ethanol, 2-[(2-methylpropyl)sulfonyl]- is characterized by the presence of a sulfonyl group attached to an ethanol moiety. The sulfonyl group often enhances the biological activity of compounds by increasing their solubility and reactivity. The molecular structure can be represented as follows:

C6H14O3S\text{C}_6\text{H}_{14}\text{O}_3\text{S}

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to Ethanol, 2-[(2-methylpropyl)sulfonyl]- exhibit significant antimicrobial properties. A study on ethanol extracts from various sources demonstrated potent antimicrobial effects against a range of bacterial strains, including resistant strains such as Staphylococcus aureus MRSA. The minimum inhibitory concentration (MIC) values for these extracts were as low as 0.0338 mg/mL for several pathogens, suggesting a strong potential for developing novel antimicrobial agents .

Table 1: Antimicrobial Efficacy of Ethanol Extracts

PathogenMIC (mg/mL)
Staphylococcus aureus MRSA0.0338
Enterococcus faeciumLow values observed
Bacillus cereusSignificant anti-biofilm activity noted

2. Anti-inflammatory Effects

The anti-inflammatory properties of sulfonyl compounds are well-documented. Ethanol, 2-[(2-methylpropyl)sulfonyl]- may exhibit similar effects due to its structural characteristics. Compounds with sulfonyl groups have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

3. Antioxidant Activity

Ethanol extracts containing sulfonyl compounds have also demonstrated antioxidant activity. The DPPH radical scavenging assay and other methods indicated that these extracts can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with ethanol extracts containing sulfonyl groups:

  • Study on Tricholoma bufonium : This research highlighted the antimicrobial and antioxidant activities of ethanol extracts from the fruit body of Tricholoma bufonium. It identified bioactive compounds like palmitic acid and oleic acid, which contribute to its biological activities .
  • Microbial Origin Bioactive Compounds : Another study focused on bioactive compounds produced from microbial sources, showcasing their dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). This suggests that similar mechanisms may be at play in compounds like Ethanol, 2-[(2-methylpropyl)sulfonyl]- .

Properties

CAS No.

42779-13-5

Molecular Formula

C6H14O3S

Molecular Weight

166.24 g/mol

IUPAC Name

2-(2-methylpropylsulfonyl)ethanol

InChI

InChI=1S/C6H14O3S/c1-6(2)5-10(8,9)4-3-7/h6-7H,3-5H2,1-2H3

InChI Key

UQXRSMJOLZKFER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)CCO

Origin of Product

United States

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